N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
Overview
Description
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, also known as ACT-335827, is a novel and potent antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has attracted significant attention due to its potential therapeutic applications in pain management and addiction treatment.
Mechanism of Action
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the NOP receptor, this compound can modulate the activity of the pain and addiction pathways in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively reduce pain and opioid withdrawal symptoms in animal models. It has also been shown to have potential therapeutic applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide is its high selectivity for the NOP receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the specific animal model used.
Future Directions
There are several potential future directions for the research and development of N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. These include further optimization of its chemical structure to enhance its potency and selectivity, as well as the development of novel formulations for improved delivery and bioavailability. Additionally, more studies are needed to explore its potential therapeutic applications in other areas, such as inflammation and neurodegenerative diseases.
Scientific Research Applications
N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to effectively block the nociceptin/orphanin FQ peptide (NOP) receptor, which is involved in the regulation of pain and addiction pathways in the brain.
Properties
IUPAC Name |
N-[5-[(2-prop-2-enylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-2-8-14-9-6-7-12-16(14)24-13-17-21-22-19(25-17)20-18(23)15-10-4-3-5-11-15/h2,6-7,9,12,15H,1,3-5,8,10-11,13H2,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFFYZQLGPVGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC2=NN=C(S2)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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